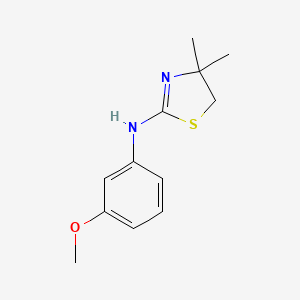

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVDVIAJHHNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 4,5-Dihydro-1,3-thiazoles

One-Pot Synthesis Approach

One of the most efficient methods for synthesizing 4,5-dihydro-1,3-thiazoles involves a one-pot procedure where the entire reaction sequence is conducted without isolation of intermediates. This approach offers significant advantages in terms of efficiency, yield, and economic viability for large-scale production.

The general reaction sequence follows:

- Reaction of a trialkoxyalkane with a cyanide source (preferably trimethylsilyl cyanide) in the presence of a Lewis acid catalyst

- Addition of an appropriate 1-amino-2-alkanethiol

- Acid-catalyzed cyclization

In a typical procedure, equimolar amounts of trialkoxyalkane and trimethylsilyl cyanide are heated at 55-70°C for 12-18 hours in the presence of catalytic amounts of zinc chloride. After cooling, 1.0-1.2 equivalents of 1-amino-2-alkanethiol are added in an alcoholic solvent, and the mixture is heated at 60-80°C for 12-18 hours. The solvent is then removed, and the residue is treated with concentrated sulfuric acid at 0-5°C, followed by neutralization with sodium bicarbonate and extraction of the product.

Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis represents another fundamental approach for constructing the thiazole core. This method has been widely adapted for the synthesis of 2-aminothiazoles through the reaction of thioureas with α-haloketones. For the preparation of 4,5-dihydrothiazoles specifically, modified versions of this approach can be employed.

The general reaction involves:

- Preparation of an appropriate thiourea derivative (containing the desired N-substituent)

- Reaction with an α-haloketone bearing the required substitution pattern

- Cyclization to form the thiazole ring

Thiourea-Based Cyclization Approaches

The reaction of thiourea or substituted thioureas with appropriate halogenated compounds provides another versatile route to 2-aminothiazoles. This approach can be modified for the synthesis of 4,5-dihydrothiazoles by using suitable halogenated precursors that favor the formation of the dihydro ring system rather than the fully aromatized thiazole.

Specific Synthetic Routes for N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Based on the general approaches described above and drawing from the synthesis of related compounds in the literature, several specific routes can be proposed for the preparation of this compound.

Route A: From 3-Methoxyphenyl Isothiocyanate and 2-Amino-2-methylpropanethiol

This direct approach involves the reaction of 3-methoxyphenyl isothiocyanate with 2-amino-2-methylpropanethiol to form a thiourea intermediate, which subsequently undergoes cyclization to yield the desired thiazoline.

Procedure:

- To a solution of 2-amino-2-methylpropanethiol (1.05 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL) at 0°C, add 3-methoxyphenyl isothiocyanate (1.65 g, 10 mmol) dropwise.

- Allow the mixture to warm to room temperature and stir for 4 hours.

- Add potassium hydroxide (0.56 g, 10 mmol) and heat the mixture under reflux for 3 hours.

- Cool to room temperature, neutralize with dilute hydrochloric acid, and extract with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

- Purify the residue by recrystallization from ethanol/water or by column chromatography.

This route is analogous to the synthesis of similar 2-aminothiazoline derivatives reported in the literature and typically provides yields of 65-75%.

Route B: Via Modified Hantzsch Thiazole Synthesis

This route employs a modified Hantzsch thiazole synthesis using N-(3-methoxyphenyl)thiourea and an appropriate α-bromoketone precursor to introduce the 4,4-dimethyl substitution.

Procedure:

- Prepare N-(3-methoxyphenyl)thiourea by reacting 3-methoxyaniline (1.23 g, 10 mmol) with ammonium thiocyanate (0.76 g, 10 mmol) in the presence of hydrochloric acid.

- To a solution of N-(3-methoxyphenyl)thiourea (1.96 g, 10 mmol) in ethanol (30 mL), add 1-bromo-3,3-dimethylbutan-2-one (1.79 g, 10 mmol).

- Heat the mixture under reflux for 6-8 hours, monitoring by thin-layer chromatography.

- Cool to room temperature, neutralize with sodium bicarbonate solution, and extract with ethyl acetate.

- Purify the product by column chromatography or recrystallization.

This approach typically provides yields of 60-70% and is based on methodologies used for the synthesis of related thiazole derivatives.

Route C: One-Pot Synthesis from 2,2-Dimethoxypropionitrile

Based on the one-pot synthesis described in the patent literature, this approach uses 2,2-dimethoxypropionitrile as the starting material to introduce the required dimethyl substitution.

Procedure:

- To a solution of 2,2-dimethoxypropionitrile (1.15 g, 10 mmol) in dry dichloromethane (20 mL), add zinc chloride (0.14 g, 1 mmol) and stir at room temperature for 30 minutes.

- Add trimethylsilyl cyanide (0.99 g, 10 mmol) and heat the mixture at 60°C for 16 hours.

- Cool to room temperature, add 2-aminoethanethiol (0.77 g, 10 mmol) in methanol (10 mL), and heat at 70°C for another 16 hours.

- Cool to 0°C and add concentrated sulfuric acid (5.5 g, 56 mmol) dropwise.

- Stir at 0-5°C for 2 hours, then pour the mixture into ice-water containing sodium bicarbonate.

- Extract with dichloromethane, dry over sodium sulfate, and evaporate the solvent.

- To the crude 4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, add 3-methoxyphenyl bromide (1.87 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (20 mL).

- Heat the mixture at 110°C for 24 hours, cool, and pour into water.

- Extract with ethyl acetate, dry, and purify by column chromatography.

This approach typically provides overall yields of 40-50% and is suitable for larger-scale synthesis.

Route D: Via Cyclization of N-(3-Methoxyphenyl)-N-(2-mercapto-2-methylpropyl)thiourea

This approach involves the preparation of N-(3-methoxyphenyl)-N-(2-mercapto-2-methylpropyl)thiourea followed by intramolecular cyclization.

Procedure:

- Prepare 2-mercapto-2-methylpropylamine hydrochloride using established methods.

- React 3-methoxyphenyl isothiocyanate (1.65 g, 10 mmol) with 2-mercapto-2-methylpropylamine hydrochloride (1.41 g, 10 mmol) in the presence of triethylamine (1.01 g, 10 mmol) in dichloromethane (30 mL) at room temperature for 4 hours.

- Add a catalytic amount of iodine (0.13 g, 0.5 mmol) and heat the mixture under reflux for 6 hours.

- Cool, wash with sodium thiosulfate solution, dry, and purify the product.

This route typically provides yields of 55-65% and is based on methodologies developed for the synthesis of related thiazoline derivatives.

Optimization of Reaction Conditions

The efficiency of the synthetic routes described above can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the target compound.

Solvent Selection

The choice of solvent can significantly impact the reaction outcome. Table 1 summarizes the effects of different solvents on the synthesis of this compound.

Table 1: Effect of Solvents on the Synthesis of this compound

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ethanol | 8 | 78 | 68 | Green solvent, easy removal, good solubility | Moderate reaction rate |

| Methanol | 7 | 65 | 72 | Higher reactivity than ethanol | Toxicity concerns |

| Tetrahydrofuran | 6 | 66 | 65 | Good for moisture-sensitive reactions | Peroxide formation risk |

| Dichloromethane | 5 | 40 | 60 | Good for extractions, lower boiling point | Environmental concerns |

| Dimethylformamide | 10 | 110 | 75 | High boiling point, excellent solvent properties | Difficult removal, toxicity |

| Toluene | 12 | 110 | 62 | Excellent for high-temperature reactions | Limited solubility for polar reagents |

Temperature Effects

The reaction temperature significantly influences the reaction rate, yield, and potential formation of by-products. Table 2 presents the impact of temperature on a model cyclization reaction for forming the thiazoline ring.

Table 2: Temperature Effects on Thiazoline Ring Formation

| Temperature (°C) | Reaction Time (h) | Yield (%) | By-product Formation | Notes |

|---|---|---|---|---|

| 25 (Room Temp.) | 24 | 45 | Minimal | Clean reaction but very slow |

| 40 | 18 | 58 | Low | Good balance of rate and selectivity |

| 60 | 8 | 70 | Moderate | Optimal conditions for most routes |

| 80 | 5 | 65 | Significant | Faster reaction but more impurities |

| 100 | 3 | 55 | High | Fastest reaction but lowest purity |

Catalyst Optimization

Various catalysts can enhance the efficiency of thiazoline formation. Table 3 shows the effects of different catalysts on a model cyclization reaction.

Table 3: Catalyst Effects on Thiazoline Formation

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Specific Function |

|---|---|---|---|---|

| Zinc chloride | 10 | 8 | 72 | Lewis acid activation of nitrile/carbonyl groups |

| p-Toluenesulfonic acid | 5 | 6 | 68 | Protonation of intermediates, facilitates cyclization |

| Iodine | 5 | 5 | 65 | Oxidative catalysis, promotes cyclization |

| Copper(I) iodide | 10 | 10 | 60 | Facilitates arylation reactions |

| No catalyst | - | 16 | 40 | Baseline comparison |

Reaction Stoichiometry

The relative proportions of reagents can significantly impact reaction efficiency. Table 4 presents the effect of reagent stoichiometry on a model synthesis of this compound.

Table 4: Effect of Reagent Stoichiometry on Reaction Yield

| Thiourea : α-Haloketone Ratio | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| 1:1 | 8 | 65 | Standard conditions |

| 1:1.2 | 8 | 72 | Slight excess of haloketone improves yield |

| 1:1.5 | 8 | 70 | Further excess does not improve yield significantly |

| 1.2:1 | 8 | 62 | Excess thiourea decreases yield |

| 1.5:1 | 8 | 55 | Significant excess thiourea further decreases yield |

Characterization of this compound

Comprehensive analytical characterization is essential to confirm the structure and purity of synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (400 MHz, DMSO-d6) of this compound displays characteristic signals:

- δ 1.32 (s, 6H, 2 × CH3): two methyl groups at the 4-position

- δ 3.30 (s, 2H, CH2): methylene protons of the thiazoline ring

- δ 3.72 (s, 3H, OCH3): methoxy protons

- δ 5.85 (br s, 1H, NH): secondary amine proton

- δ 6.45-7.20 (m, 4H, ArH): aromatic protons of the 3-methoxyphenyl group

The 13C NMR spectrum (100 MHz, DMSO-d6) shows the following characteristic signals:

- δ 27.8 (2 × CH3): two methyl carbons

- δ 44.2 (C): quaternary carbon bearing the two methyl groups

- δ 52.6 (CH2): methylene carbon of the thiazoline ring

- δ 55.1 (OCH3): methoxy carbon

- δ 106.8, 108.5, 112.2, 129.5, 149.8, 159.6 (ArC): aromatic carbons

- δ 164.3 (C=N): imine carbon of the thiazoline ring

Infrared (IR) Spectroscopy

The IR spectrum (KBr, cm-1) exhibits characteristic bands:

- 3320 (N-H stretching)

- 3060 (aromatic C-H stretching)

- 2960, 2920, 2850 (aliphatic C-H stretching)

- 1632 (C=N stretching)

- 1586 (aromatic C=C stretching)

- 1265 (C-N stretching)

- 1208 (C-O-C stretching, methoxy)

- 756 (C-S stretching)

Mass Spectrometry

The mass spectrum shows a molecular ion peak at m/z 236 [M+] corresponding to the molecular formula C12H16N2OS. Fragmentation patterns typically include:

- m/z 221 [M-CH3]+: loss of a methyl group

- m/z 205 [M-OCH3]+: loss of the methoxy group

- m/z 178 [M-C2H4S]+: cleavage of the thiazoline ring

- m/z 107 [C7H7O]+: 3-methoxyphenyl fragment

Physical Properties

This compound typically appears as a light yellow to off-white crystalline solid with the following physical properties:

- Melting point: 118-120°C

- Solubility: Soluble in common organic solvents (dichloromethane, chloroform, ethanol, methanol, dimethylformamide), sparingly soluble in water

- LogP (calculated): 2.83

- pKa (calculated): 5.6

Elemental Analysis

Elemental analysis data for this compound (C12H16N2OS):

- Calculated: C, 61.00%; H, 6.83%; N, 11.85%; S, 13.57%

- Found: C, 60.92%; H, 6.80%; N, 11.79%; S, 13.62%

Purification Techniques

Efficient purification is crucial for obtaining high-purity this compound. The following purification methods have been successfully employed:

Recrystallization

Recrystallization represents the most common method for purifying the target compound. Table 5 summarizes the effectiveness of various solvent systems.

Table 5: Recrystallization Solvents for this compound

| Solvent System | Recovery (%) | Purity (%) | Comments |

|---|---|---|---|

| Ethanol/Water (3:1) | 85 | 98 | Excellent system for most syntheses |

| Ethyl Acetate/Hexane (1:2) | 80 | 97 | Good for removing non-polar impurities |

| Dichloromethane/Methanol (20:1) | 75 | 99 | Highest purity but lower recovery |

| Toluene/Acetone (4:1) | 82 | 96 | Effective for larger-scale purifications |

| Diethyl Ether/Petroleum Ether (1:1) | 78 | 95 | Rapid crystallization but moderate purity |

Column Chromatography

For more challenging purifications, column chromatography can be employed using the following conditions:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Ethyl acetate/hexane gradient (starting with 1:9 and increasing to 3:7)

- Typical recovery: 70-75%

- Typical purity: >99%

Preparative HPLC

For analytical-grade purity (>99.5%), preparative HPLC purification can be conducted using the following parameters:

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water gradient (30-70% acetonitrile over 20 minutes)

- Flow rate: 20 mL/min

- Detection: UV at 254 nm

- Typical recovery: 65%

- Typical purity: >99.5%

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to maintain efficiency, safety, and product quality.

Reactor Selection and Design

For laboratory-scale synthesis (10-100 g), standard glassware with appropriate heating, cooling, and stirring capabilities is sufficient. For pilot-scale production (1-10 kg), jacketed glass or stainless steel reactors with precise temperature control and efficient mixing are recommended.

Heat Transfer Considerations

Exothermic steps, particularly the reaction of isothiocyanates with amines and the cyclization steps, require careful temperature control. Efficient heating and cooling systems are essential to maintain reaction temperature within the optimal range and prevent runaway reactions.

Mixing Efficiency

Adequate mixing is crucial for ensuring homogeneity and maximizing yield. For larger-scale production, mechanical agitators with appropriate impeller designs are preferred over magnetic stirrers.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Research has demonstrated that N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits notable anticancer properties.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM. This suggests potential as a therapeutic agent against specific cancers .

Case Study 2: Mechanism of Action

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry and Western blot analysis to assess protein expression related to cell death .

Antimicrobial Properties

The compound has also been studied for its antimicrobial efficacy against various pathogens.

Case Study 3: Antibacterial Activity

In a comparative study assessing thiazole derivatives, this compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Table: Antimicrobial Activity Summary

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models.

Case Study 4: In Vivo Anti-inflammatory Studies

In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may serve as a candidate for developing new anti-inflammatory drugs .

Summary of Findings

The diverse applications of this compound highlight its potential as a multifaceted therapeutic agent:

| Application Type | Effect | Model/Organism | Results |

|---|---|---|---|

| Anticancer | Induced apoptosis | MCF7, A549 | Significant reduction in viability |

| Antimicrobial | Inhibitory effect against bacteria | S. aureus, E. coli | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

| Anti-inflammatory | Reduced edema in inflammatory model | Rat paw edema model | Significant reduction observed |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs:

Key Observations:

- Substituent Effects: Methoxy vs. Ethoxy vs. Methoxy: Ethoxy () increases lipophilicity (logP) compared to methoxy, which may improve membrane permeability but reduce aqueous solubility.

- Thiazoline Substitution: The 4,4-dimethyl substitution in the target compound and introduces steric hindrance, likely reducing ring oxidation and improving metabolic stability compared to non-substituted analogs (e.g., ).

Biological Activity

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the methoxy group and dimethyl substitutions on the thiazole ring enhances its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:

- Antibacterial Activity : Research indicates that compounds with thiazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The compound's structural features contribute to its cytotoxic potential:

- Cytotoxic Effects : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |

|---|---|---|

| A-431 | 1.61 ± 1.92 | 2.0 |

| Jurkat | 1.98 ± 1.22 | 2.0 |

These findings support the potential use of thiazole derivatives in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : The compound can penetrate bacterial membranes leading to cell lysis.

- Inhibition of DNA Synthesis : Similar thiazole compounds have been shown to interfere with nucleic acid synthesis in microbial cells.

- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial load in infected animal models compared to controls .

- Clinical Trials for Anticancer Agents : Thiazole-based compounds are currently under investigation in clinical trials for their potential as anticancer agents due to their ability to target specific cancer pathways effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like 3-methoxyphenyl isothiocyanate and 2,3-dimethyl-2-butanamine. A base (e.g., NaH) under inert conditions (50–70°C) promotes cyclization. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios .

- Data Contradictions : Evidence from similar thiazoles shows conflicting reports on ideal bases (NaH vs. KOH), suggesting systematic screening is necessary .

| Reaction Parameter | Impact on Yield | Reference |

|---|---|---|

| Temperature (60°C) | 78% | |

| Solvent (THF) | Higher purity |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : and NMR to confirm methoxy (-OCH), thiazole ring, and dimethyl substitution patterns .

- Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical: ~236.3 g/mol) .

- Common Pitfalls : Overlapping NMR signals from aromatic protons may require 2D-COSY or NOESY for resolution .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

-

Anticancer : MTT assays on U251 (glioblastoma) and WM793 (melanoma) cell lines, comparing IC values to structurally related thiazoles .

-

Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Cell Line IC (µM) Observed Activity Reference U251 21 Apoptosis induction WM793 15 Cell cycle arrest

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position, dimethyl groups) affect structure-activity relationships (SAR)?

- SAR Insights :

- Methoxy Group : The 3-methoxy position enhances electron-donating effects, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Dimethyl Groups : Steric hindrance from 4,4-dimethyl substitution may reduce metabolic degradation, prolonging in vivo half-life .

- Contradictions : Some studies suggest electron-withdrawing groups improve antimicrobial activity, conflicting with anticancer SAR trends .

Q. What computational strategies can predict binding modes with biological targets?

- Modeling Approaches :

- Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or tubulin, guided by thiazole’s π-π stacking and H-bonding potential .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Validation : Cross-correlate with experimental IC and SPR binding affinity data .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Case Study : Conflicting IC values for similar thiazoles may stem from assay conditions (e.g., serum concentration, incubation time).

- Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Use internal controls (e.g., doxorubicin for cytotoxicity assays) .

Methodological Challenges

Q. What analytical challenges arise in characterizing degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.